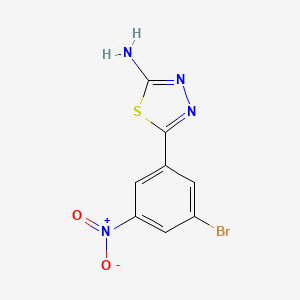

2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromonitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with 3-bromo-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Substitution Reactions at the Bromine Position

The bromine atom at the 3-position of the phenyl ring serves as an electrophilic site for nucleophilic substitution. Common reagents and outcomes include:

Key observations:

-

Substitution efficiency depends on solvent polarity and temperature .

-

Steric hindrance from the nitro group slightly reduces reaction rates compared to non-nitrated analogs .

Nitro Group Reduction

The nitro group at the 5-position undergoes reduction to form amine derivatives, enhancing biological activity:

Mechanistic insight:

-

Catalytic hydrogenation preserves the thiadiazole ring integrity, while acidic conditions may lead to partial ring opening.

Amino Group Functionalization

The amino group at position 2 of the thiadiazole ring participates in condensation and acylation reactions:

Applications:

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions for C–C bond formation:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Amino-5-(3-phenyl-5-nitrophenyl)-1,3,4-thiadiazole | 73% | |

| Sonogashira Coupling | Phenylacetylene, CuI, PdCl₂(PPh₃)₂ | 2-Amino-5-(3-ethynyl-5-nitrophenyl)-1,3,4-thiadiazole | 65% |

Key factors:

-

Electron-withdrawing nitro group facilitates oxidative addition in palladium catalysis.

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring undergoes nitration and sulfonation at specific positions:

*Note: Meta-directing effects of bromine and nitro groups limit regioselectivity .

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-5-(3-chloro-5-nitrophenyl)-1,3,4-thiadiazole

- 2-Amino-5-(3-methyl-5-nitrophenyl)-1,3,4-thiadiazole

- 2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.

Biologische Aktivität

2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an amino group, a thiadiazole ring, and a phenyl group with specific halogen substitutions, which significantly influence its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN4O2S, with a molecular weight of approximately 290.57 g/mol. The presence of bromine and nitro groups on the phenyl ring enhances its reactivity and potential biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrN4O2S |

| Molecular Weight | 290.57 g/mol |

| CAS Number | 1388068-56-1 |

Biological Activities

The biological activities of this compound have been explored in various studies. Key areas of interest include:

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit specific protein kinases associated with cancer cell proliferation. In vitro tests demonstrated that it has selective activity against certain cancer cell lines, including K562 (a myelogenous leukemia cell line), with an IC50 value reported at approximately 7.4 µM .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Derivatives of thiadiazoles have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities suggest that the compound may be a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Certain derivatives have demonstrated the ability to inhibit inflammatory mediators in vitro, indicating potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that the nitro group plays a critical role in its interaction with molecular targets, forming hydrogen bonds that enhance binding affinity to specific proteins involved in cancer cell signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines (A549 and HeLa), revealing significant cytotoxicity associated with certain structural modifications .

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties showed that derivatives exhibited MIC values lower than traditional antibiotics against several bacterial strains .

- In Vivo Studies : Animal models have been employed to assess the efficacy and safety of these compounds in vivo, with results indicating potential for therapeutic applications without significant toxicity observed at effective doses .

Eigenschaften

Molekularformel |

C8H5BrN4O2S |

|---|---|

Molekulargewicht |

301.12 g/mol |

IUPAC-Name |

5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5BrN4O2S/c9-5-1-4(2-6(3-5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |

InChI-Schlüssel |

VHBFBGYVOWZJHB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C2=NN=C(S2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.